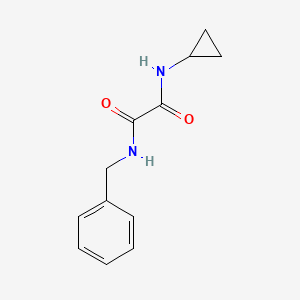

N-benzyl-N'-cyclopropylethanediamide

Description

N-Benzyl-N'-cyclopropylethanediamide is an ethanediamide (oxalamide) derivative featuring a benzyl group and a cyclopropyl substituent on the nitrogen atoms of the ethanediamide backbone. Its structure consists of a central ethanedioic acid diamide (NH-CO-CO-NH) with a benzyl (C₆H₅CH₂-) group on one nitrogen and a cyclopropyl (C₃H₅-) group on the other. This combination of aromatic and strained aliphatic substituents may confer unique physicochemical properties, such as enhanced rigidity, solubility, or biological activity, though direct pharmacological data for this compound are absent in available literature.

Properties

IUPAC Name |

N-benzyl-N'-cyclopropyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-11(12(16)14-10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQCAQBZWBWNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-cyclopropylethanediamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . These methods are efficient and scalable, making them suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-cyclopropylethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, benzylic oxidation can be achieved using potassium permanganate under acidic conditions . Additionally, the compound can undergo N-alkylation reactions with alcohols utilizing the borrowing hydrogen methodology .

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Hydrogenation using nickel or rhodium catalysts.

Substitution: Nucleophilic substitution with alkyl halides using copper catalysts.

Major Products

The major products formed from these reactions include benzoic acids, alkylated amides, and various heterocyclic compounds.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have identified N-benzyl-N'-cyclopropylethanediamide as a promising candidate for the treatment of epilepsy. In particular, it has demonstrated significant efficacy in various animal models of seizure disorders. For instance, one study reported that this compound exhibited potent protection against seizures induced by pentylenetetrazole and maximal electroshock tests in mice, indicating its broad-spectrum anticonvulsant properties .

The compound's effectiveness was further supported by isobolographic analysis, which suggested a synergistic interaction when combined with established anticonvulsants like valproic acid. This combination therapy could enhance therapeutic outcomes for patients with drug-resistant epilepsy .

Neuroactive Properties

In addition to its anticonvulsant effects, this compound has been evaluated for its neuroactive properties using zebrafish models. Behavioral assays indicated that the compound influences locomotor activity and anxiety-like behaviors, suggesting potential applications in psychopharmacology . The modulation of serotonin and dopamine turnover in these models highlights its relevance in developing treatments for mood disorders and anxiety .

Chemical Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound. The following table summarizes key synthetic parameters:

| Parameter | Details |

|---|---|

| Starting Materials | Benzylamine, cyclopropylamine |

| Solvent | Ethanol or dichloromethane |

| Reaction Temperature | Room temperature to 60°C |

| Yield | Typically >70% |

| Characterization Techniques | NMR, MS, IR |

Epilepsy Treatment Case Study

In a controlled study involving mice with induced epilepsy, the administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The findings suggest that this compound could be developed into a novel therapeutic agent for managing epilepsy .

Behavioral Impact Study

Another investigation focused on the behavioral impacts of this compound on zebrafish revealed alterations in anxiety-like behavior, indicating its potential utility in treating anxiety disorders. The study employed advanced computational methods to analyze behavioral data, identifying distinct clusters of neuroactive effects associated with different structural modifications of related compounds .

Mechanism of Action

The mechanism of action of N-benzyl-N’-cyclopropylethanediamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosinase by binding to their active sites, thereby preventing the catalysis of key biochemical reactions . This inhibition can lead to various biological effects, including the regulation of melanin production and other metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethanediamides and Related Compounds

Structural and Electronic Differences

- This compound vs. N-(Cyclopropanecarbonyl)benzamide: The latter is a single amide with a cyclopropanecarbonyl group, lacking the ethanediamide backbone.

- This compound vs. N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide: Both are ethanediamides, but the pyridinylmethyl substituent introduces a heteroaromatic ring. The pyridine nitrogen may facilitate hydrogen bonding or metal chelation, which the benzyl group cannot .

- This compound vs. N-Cyclopentyl-N'-propan-2-yl-ethanediamide : The cyclopentyl and isopropyl groups in the latter are purely aliphatic, likely increasing lipophilicity and reducing steric strain compared to the cyclopropyl-benzyl combination .

Functional Implications

- This contrasts with the more flexible cyclopentyl group in the cyclopentyl/isopropyl analog .

- Aromatic Interactions : The benzyl group may engage in π-π stacking interactions, similar to the pyridinylmethyl group but without heteroatom-mediated effects .

- Safety and Applications : While N-(cyclopropanecarbonyl)benzamide has documented safety data (e.g., SDS), pharmacological applications for ethanediamides remain speculative. Structural analogs like N,N'-diacetyl-1,4-phenylenediamine are restricted to laboratory research .

Biological Activity

N-benzyl-N'-cyclopropylethanediamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on various studies.

Synthesis and Structural Characterization

This compound can be synthesized through a multi-step process involving the reaction of benzylamine with cyclopropyl carbonyl compounds. The resulting structure features a benzyl group and a cyclopropyl moiety linked by an ethanediamide framework. The synthesis often includes purification steps such as recrystallization or chromatography to ensure high purity for biological testing.

1. Inhibition of Acetylcholinesterase (AChE)

One of the significant biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s disease.

- IC50 Values : Studies have shown that certain derivatives of N-benzyl compounds exhibit low IC50 values against AChE, indicating potent inhibitory activity. For instance, brominated derivatives were reported to have IC50 values comparable to galantamine, a standard AChE inhibitor used in Alzheimer's treatment .

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage.

- DPPH Scavenging Assay : In vitro studies demonstrated that this compound exhibits significant DPPH radical scavenging activity, suggesting its potential as an antioxidant agent .

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inhibiting AChE activity, which collectively contributes to improved cognitive function in models of Alzheimer's disease .

The mechanism through which this compound exerts its biological effects involves:

- Molecular Docking Studies : Computational studies have provided insights into how this compound binds to AChE and other targets at the molecular level. These studies often reveal favorable binding affinities, suggesting that structural modifications can enhance efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Study on HDAC and AChE Inhibition : In a study evaluating various N-benzyl derivatives, compounds exhibiting dual inhibition of histone deacetylases (HDAC) and AChE were identified, showcasing the multitarget potential for treating Alzheimer's disease .

- Anticancer Potential : Some derivatives have shown promising anticancer activity through mechanisms involving apoptosis induction and inhibition of cell proliferation in various cancer cell lines .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-benzyl-N'-cyclopropylethanediamide, and how can regioselectivity be ensured in its formation?

- Methodological Answer : The synthesis of such diamides typically involves coupling benzylamine derivatives with cyclopropanecarboxylic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). Regioselectivity can be controlled by protecting group strategies or stepwise activation of carboxyl groups. For example, selective protection of one amine group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups ensures sequential coupling . X-ray crystallography (as used in related benzamide structures) can confirm regiochemical outcomes .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers with surfactants (e.g., Tween-80) is recommended. Stability studies under varying pH (2–10) and temperatures (4–37°C) should be conducted using HPLC or LC-MS to monitor degradation. Stability in DMSO stock solutions should be assessed over 72 hours with periodic NMR analysis .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR resolve benzyl and cyclopropyl moieties. IR spectroscopy identifies amide C=O stretches (~1650 cm) and N-H bends (~3300 cm). For crystalline samples, single-crystal X-ray diffraction (as applied to analogous amides) provides unambiguous structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.